Artemisitene

Description

Historical Context and Significance within Natural Product Chemistry

The story of artemisitene is intrinsically linked to the discovery of artemisinin (B1665778) from the plant Artemisia annua (sweet wormwood) by Chinese scientist Tu Youyou in 1972, a feat that earned her a share of the 2015 Nobel Prize in Physiology or Medicine. wikipedia.orgmmv.org this compound was subsequently identified as a naturally occurring sesquiterpene lactone in Artemisia annua, although it is present at much lower concentrations than artemisinin. mdpi.comfrontiersin.orgnih.gov Its discovery highlighted the rich and complex phytochemistry of this traditional medicinal herb. mdpi.com

The significance of this compound in natural product chemistry is twofold. Firstly, it represents another example of a natural product containing the rare and chemically reactive 1,2,4-trioxane (B1259687) ring system. Secondly, its close structural relationship to artemisinin has made it a valuable subject for comparative studies and a starting point for the synthesis of new derivatives. acs.orgnih.govnih.gov The development of a one-pot synthesis of this compound from the more abundant artemisinin has been a significant enabler for its further investigation. acs.orgnih.govresearchgate.net

Structural Characteristics and Chemical Importance of the Endoperoxide Moiety

The defining structural feature of this compound, like artemisinin, is the endoperoxide bridge within its sesquiterpene lactone framework. wikipedia.orgresearcher.liferesearchgate.net This C-O-O-C linkage is the key pharmacophore responsible for the compound's biological activity. researcher.lifemicrobialcell.comnih.gov The presence of this peroxide bridge makes the molecule chemically reactive, particularly in the presence of iron. mdpi.combeilstein-journals.org

The prevailing mechanism of action involves the cleavage of the endoperoxide bond upon interaction with intracellular iron, particularly ferrous iron (Fe²⁺), which is abundant in the malaria parasite's food vacuole. mdpi.combeilstein-journals.org This cleavage generates highly reactive oxygen-centered and subsequent carbon-centered radicals that are thought to alkylate and damage essential parasite proteins, leading to cell death. microbialcell.commdpi.com The crucial role of the endoperoxide bridge is underscored by the fact that deoxyartemisinin, a derivative lacking this moiety, is biologically inactive. nih.gov

This compound also possesses an α,β-unsaturated carbonyl group, a structural feature that distinguishes it from artemisinin and may contribute to its distinct biological activities. nih.gov

Table 1: Key Structural Features of this compound

| Feature | Description | Chemical Importance |

| Core Skeleton | Sesquiterpene Lactone | Provides the foundational structure for the molecule. |

| Endoperoxide Bridge | 1,2,4-trioxane ring | The essential pharmacophore responsible for bioactivity through radical formation. researcher.lifemicrobialcell.comnih.gov |

| α,β-Unsaturated Carbonyl | A Michael acceptor system | Offers an additional site for potential biological interactions and contributes to its unique activity profile compared to artemisinin. nih.gov |

Overview of Academic Research Trajectories Focused on this compound and Related Compounds

Research on this compound has followed several key trajectories, largely paralleling and expanding upon the research into artemisinin. These areas of investigation primarily focus on its biological activities and potential therapeutic applications.

Antimalarial Activity: As an analogue of artemisinin, this compound has been investigated for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. frontiersin.orgnih.govplos.org Studies have shown that it possesses significant anti-plasmodial activity, although generally less potent than artemisinin itself. plos.org Its activity is also dependent on the endoperoxide bridge. researcher.life

Antiparasitic Activity beyond Malaria: Research has extended to other parasitic diseases. A notable study demonstrated that this compound exhibits superior efficacy over artemisinin in a murine model of schistosomiasis, a disease caused by parasitic flatworms. nih.gov The study suggested that this compound was more effective at reducing inflammation and liver fibrosis associated with the infection. nih.gov

Anticancer Research: Following the discovery of the anticancer properties of artemisinin and its derivatives, this compound has also been explored in this context. mdpi.comiiarjournals.org The proposed mechanism of action in cancer cells is similar to its antimalarial activity, involving iron-mediated generation of reactive oxygen species (ROS) that induce cell death. mdpi.comiiarjournals.org

Immunomodulatory and Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties. For instance, it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov Furthermore, it has been identified as a novel activator of the Nrf2 antioxidant response pathway, suggesting a role in protecting against oxidative stress-induced tissue injury. frontiersin.orgnih.gov

Neuroprotective Effects: In vitro studies have explored the neuroprotective potential of this compound. One study compared its effects with artemisinin and dihydroartemisinin (B1670584) on neuronal cell viability, showing that its structural modifications influence its biological activity in this context. mdpi.com

Table 2: Summary of Key Research Findings on this compound's Biological Activities

| Research Area | Key Findings | Supporting Evidence |

| Antimalarial | Exhibits significant in vitro activity against P. falciparum. | Generally found to be less potent than artemisinin in comparative studies. plos.org |

| Antischistosomal | Demonstrates superior anti-inflammatory and anti-fibrotic effects compared to artemisinin in a mouse model of schistosomiasis. nih.gov | Damages the tegument of adult worms, affecting male-female pairing and egg production. nih.gov |

| Anti-inflammatory | Inhibits the expression of pro-inflammatory enzymes iNOS and COX-2. nih.gov | Activates the Nrf2 antioxidant pathway, protecting against oxidative damage. frontiersin.orgnih.gov |

| Anticancer | Shows potential as an anticancer agent, likely through iron-dependent ROS generation. | Research is ongoing, building on the established anticancer activity of the artemisinin class of compounds. mdpi.comiiarjournals.org |

| Neuroprotection | In vitro studies suggest potential neuroprotective effects, with activity differing from artemisinin. | Effects on neuronal cell viability have been observed in cell culture models. mdpi.com |

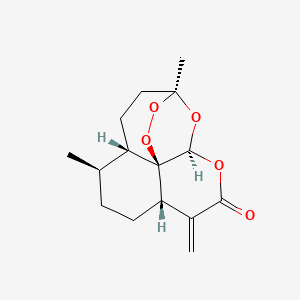

Structure

3D Structure

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(1S,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

InChI |

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14+,15-/m1/s1 |

InChI Key |

IGEBZMMCKFUABB-MOJIGAAESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C |

Canonical SMILES |

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |

Synonyms |

artemisitene |

Origin of Product |

United States |

Elucidation of Artemisitene Biosynthesis Pathways

Upstream Isoprenoid Precursor Generation

The fundamental building blocks for all terpenoids, including artemisitene, are the five-carbon (C5) isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmaxapress.com Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. nih.govmaxapress.comfrontiersin.org

Mevalonate (MVA) Pathway Contributions

The cytosolic MVA pathway has long been considered a primary source of precursors for sesquiterpene biosynthesis. nih.govtandfonline.comtandfonline.com This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. nih.gov Research indicates that the MVA pathway is the predominant route for the biosynthesis of the artemisinin (B1665778) carbon skeleton. tandfonline.comtandfonline.comacademicjournals.org Specifically, derivatives of the MVA pathway are precursors to sesquiterpenes, triterpenes, and polyterpenoids. nih.gov The key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the reduction of HMG-CoA to mevalonic acid. bioone.org

Methylerythritol Phosphate (MEP) Pathway Contributions

Located in the plastids, the MEP pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) as starting materials to generate IPP and DMAPP. nih.govacademicjournals.org While initially thought to be primarily involved in the synthesis of monoterpenes, diterpenes, and tetraterpenes, evidence now strongly suggests a significant contribution of the MEP pathway to sesquiterpene biosynthesis, including that of artemisinin. nih.govfrontiersin.orgnih.gov Studies using specific inhibitors have demonstrated that both the MVA and MEP pathways are involved in artemisinin formation. nih.gov Overexpression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), key enzymes in the MEP pathway, has been shown to enhance artemisinin biosynthesis. maxapress.combioone.org This indicates a cross-talk between the two pathways, where precursors from the MEP pathway can be transported to the cytosol to contribute to sesquiterpene synthesis. nih.govtandfonline.comtandfonline.com

Farnesyl Diphosphate (FPP) Formation and Diversion

Farnesyl diphosphate (FPP), a 15-carbon (C15) isoprenoid, is the immediate precursor for the synthesis of sesquiterpenes, including this compound. nih.govmaxapress.com It is formed through the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPS). nih.govresearchgate.net FPP stands at a critical branch point in terpenoid metabolism. nih.gov It can be channeled into the biosynthesis of various other terpenoids, such as squalene (B77637) (a precursor to sterols), β-farnesene, β-caryophyllene, and germacrene A, creating competition for the artemisinin pathway. nih.govresearchgate.net Therefore, the regulation of FPP flux is a crucial factor in determining the yield of artemisinin and its precursors. maxapress.com

Dedicated Enzymatic Transformations to this compound Precursors

Following the generation of FPP, a series of specific enzymatic reactions commit the precursor to the artemisinin biosynthetic pathway, leading to the formation of this compound precursors.

Amorpha-4,11-diene Synthase (ADS) Catalysis

The first committed and rate-limiting step in the biosynthesis of artemisinin is the cyclization of FPP to form amorpha-4,11-diene. nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS). nih.govwikipedia.orgacs.org ADS is a sesquiterpene cyclase that specifically converts the linear FPP molecule into the bicyclic amorphadiene (B190566) skeleton. acs.orgnih.gov The enzyme has a molecular weight of approximately 62.2 kDa and an isoelectric point of 5.25. wikipedia.org It exhibits optimal activity at a pH of around 6.5 and requires divalent cations like Mg2+, Mn2+, or Co2+ as cofactors. wikipedia.orgnih.gov While amorpha-4,11-diene is the primary product, ADS can also produce minor amounts of other sesquiterpenes. wikipedia.orgacs.org The expression of ADS is significantly higher in the leaves of Artemisia annua compared to the roots or stems. wikipedia.org

Cytochrome P450 Monooxygenases (e.g., CYP71AV1) in Oxidation Steps

Subsequent to the formation of amorpha-4,11-diene, a key cytochrome P450 monooxygenase, CYP71AV1, plays a crucial role in a series of oxidation reactions. nih.govuniprot.org CYP71AV1, also known as amorpha-4,11-diene 12-monooxygenase, catalyzes three consecutive oxidation steps of amorpha-4,11-diene. nih.govuniprot.org This multi-functional enzyme converts amorpha-4,11-diene into artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid. maxapress.comnih.govuniprot.org CYP71AV1 is specifically expressed in the glandular secretory trichomes of A. annua, which are the primary sites of artemisinin biosynthesis. pomics.com The activity of CYP71AV1 is dependent on a partner enzyme, cytochrome P450 reductase (CPR). acs.orgpomics.com The evolution of CYP71AV1 from ancestral germacrene A oxidases (GAOs) represents a key specialization event in the evolution of the artemisinin biosynthetic pathway. nih.govfrontiersin.orgnih.gov

Compound and Enzyme Information

| Name | Type | Function/Description |

| Acetyl-CoA | Precursor | Starting molecule for the Mevalonate (MVA) pathway. nih.gov |

| Aldehyde Dehydrogenase 1 (ALDH1) | Enzyme | Catalyzes the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid. nih.govjrespharm.com |

| Amorpha-4,11-diene | Intermediate | Bicyclic sesquiterpene precursor to artemisinin, formed from FPP. nih.govacs.org |

| Amorpha-4,11-diene Synthase (ADS) | Enzyme | Catalyzes the cyclization of FPP to amorpha-4,11-diene, the first committed step in artemisinin biosynthesis. nih.govwikipedia.orgnih.gov |

| Artemisinic acid | Intermediate | Product of the three-step oxidation of amorpha-4,11-diene by CYP71AV1. nih.govuniprot.org |

| Artemisinic aldehyde | Intermediate | An intermediate product in the oxidation of amorpha-4,11-diene by CYP71AV1. nih.govuniprot.org |

| Artemisinic aldehyde Δ11(13) reductase (DBR2) | Enzyme | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde. maxapress.comnih.gov |

| Artemisinic alcohol | Intermediate | An intermediate product in the oxidation of amorpha-4,11-diene by CYP71AV1. nih.govuniprot.org |

| β-caryophyllene | Terpenoid | A sesquiterpene that represents a competitive pathway for FPP. nih.govresearchgate.net |

| β-farnesene | Terpenoid | A sesquiterpene that represents a competitive pathway for FPP. nih.gov |

| Cytochrome P450 Reductase (CPR) | Enzyme | A necessary partner enzyme for the function of CYP71AV1. acs.orgpomics.com |

| CYP71AV1 (Amorpha-4,11-diene 12-monooxygenase) | Enzyme | A cytochrome P450 monooxygenase that catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic acid. nih.govuniprot.org |

| Dihydroartemisinic acid | Precursor | A precursor to artemisinin, formed from dihydroartemisinic aldehyde. nih.govjrespharm.com |

| Dihydroartemisinic aldehyde | Intermediate | Formed by the reduction of artemisinic aldehyde by DBR2. nih.gov |

| Dimethylallyl diphosphate (DMAPP) | Precursor | A five-carbon (C5) universal isoprenoid precursor. nih.govmaxapress.com |

| Farnesyl diphosphate (FPP) | Precursor | A 15-carbon (C15) immediate precursor for sesquiterpene biosynthesis. nih.govmaxapress.com |

| Farnesyl diphosphate synthase (FPS) | Enzyme | Catalyzes the formation of FPP from IPP and DMAPP. nih.govresearchgate.net |

| Germacrene A | Terpenoid | A sesquiterpene that represents a competitive pathway for FPP. nih.gov |

| Glyceraldehyde-3-phosphate | Precursor | Starting molecule for the Methylerythritol Phosphate (MEP) pathway. nih.gov |

| Isopentenyl diphosphate (IPP) | Precursor | A five-carbon (C5) universal isoprenoid precursor. nih.govmaxapress.com |

| Pyruvate | Precursor | Starting molecule for the Methylerythritol Phosphate (MEP) pathway. nih.gov |

| Squalene | Terpenoid | A triterpene precursor to sterols, representing a competitive pathway for FPP. nih.gov |

Reductases and Dehydrogenases in Intermediate Conversions

Several reductases and dehydrogenases play crucial roles in the conversion of intermediates within the this compound biosynthetic pathway.

Artemisinic aldehyde Δ11(13) reductase (DBR2) is a key enzyme that channels the pathway towards this compound synthesis by reducing the C11-C13 double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde. mdpi.comnih.govresearchgate.net The expression level of the DBR2 gene has been shown to be significantly higher in high this compound-producing varieties of Artemisia annua. nih.gov This enzyme effectively competes with the oxidation of artemisinic aldehyde to artemisinic acid, thereby influencing the final yield of this compound. nih.gov

Aldehyde dehydrogenase 1 (ALDH1) is responsible for the oxidation of both artemisinic aldehyde and dihydroartemisinic aldehyde. cdnsciencepub.com It catalyzes the NAD(P)-dependent oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid, the immediate precursor of this compound. maxapress.comcdnsciencepub.comresearchgate.net ALDH1 can also oxidize artemisinic aldehyde to artemisinic acid. cdnsciencepub.com

Artemisinic alcohol dehydrogenase (ADH1) is involved in the oxidation of artemisinic alcohol to artemisinic aldehyde. wur.nlacs.org This enzyme works in concert with CYP71AV1 in this conversion step. researchgate.net

Dihydroartemisinic aldehyde reductase (RED1) presents a competing reaction in the pathway. It reduces dihydroartemisinic aldehyde to dihydroartemisinic alcohol, a compound that does not lead to this compound. mdpi.com Therefore, the activity of RED1 can divert precursors away from the main this compound synthesis pathway. mdpi.com

Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Amorpha-4,11-diene synthase | ADS | Catalyzes the cyclization of farnesyl diphosphate to amorpha-4,11-diene. nih.govresearchgate.net |

| Cytochrome P450 monooxygenase | CYP71AV1 | Catalyzes the multi-step oxidation of amorpha-4,11-diene to artemisinic acid. researchgate.nettandfonline.com |

| Cytochrome P450 reductase | CPR | Provides electrons to CYP71AV1. mdpi.comtandfonline.com |

| Artemisinic aldehyde Δ11(13) reductase | DBR2 | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde. nih.govresearchgate.net |

| Aldehyde dehydrogenase 1 | ALDH1 | Oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid. maxapress.comcdnsciencepub.com |

| Artemisinic alcohol dehydrogenase | ADH1 | Oxidizes artemisinic alcohol to artemisinic aldehyde. wur.nlacs.org |

Non-Enzymatic and Photo-Oxidative Steps in this compound Formation

The final step in the biosynthesis of this compound from its direct precursor, dihydroartemisinic acid, is a non-enzymatic process. maxapress.comresearchgate.net This conversion occurs through a photo-oxidative reaction. maxapress.comresearchgate.net It is believed to take place in the subcuticular space of the glandular secretory trichomes of Artemisia annua. mdpi.com

The mechanism involves the spontaneous autoxidation of dihydroartemisinic acid. researchgate.net This process is initiated by the reaction of the Δ4,5-double bond of dihydroartemisinic acid with molecular oxygen, likely singlet oxygen, to form a tertiary allylic hydroperoxide. researchgate.netnottingham.ac.uk This intermediate then undergoes a Hock cleavage, followed by another oxidation and subsequent cyclization reactions to form the characteristic 1,2,4-trioxane (B1259687) ring system of this compound. researchgate.net The presence of chlorophyll (B73375) a has been shown to facilitate this conversion in vitro, suggesting its role as a photosensitizer in the plant. nih.gov This non-enzymatic final step is a unique feature of this compound biosynthesis and highlights the importance of the cellular environment and light in the formation of this complex molecule. nih.govpnas.org

Genetic and Metabolic Engineering Strategies for Enhanced Precursor Production

Significant efforts have been made to increase the production of this compound and its precursors through genetic and metabolic engineering. These strategies aim to enhance the metabolic flux towards this compound by overexpressing key genes in the pathway or by redirecting precursor molecules from competing pathways.

One major approach is the overexpression of genes encoding rate-limiting enzymes in the this compound biosynthetic pathway. maxapress.com Overexpression of amorpha-4,11-diene synthase (ADS) , the enzyme catalyzing the first committed step, has been shown to increase the production of amorpha-4,11-diene and subsequently this compound. maxapress.comwikipedia.org Similarly, co-expression of CYP71AV1 and its redox partner CPR has been employed to enhance the conversion of amorpha-4,11-diene to its oxidized derivatives. maxapress.comtandfonline.com

Another strategy focuses on increasing the supply of the precursor farnesyl diphosphate (FPP). This has been achieved by overexpressing genes from the upstream MVA and MEP pathways, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , which are rate-limiting enzymes in their respective pathways. maxapress.combioone.org Overexpression of farnesyl diphosphate synthase (FPS) has also led to increased this compound levels. maxapress.com

Furthermore, strategies have been developed to block competing pathways that also utilize FPP. For instance, down-regulating the expression of squalene synthase (SQS) , an enzyme that diverts FPP towards sterol biosynthesis, has resulted in increased this compound production. mdpi.comtandfonline.com

These genetic manipulations have been implemented in the native producer Artemisia annua as well as in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. jscimedcentral.comjrespharm.comnih.gov Engineered yeast strains have been particularly successful, achieving high-level production of artemisinic acid, which can then be chemically converted to this compound. researchgate.netfrontiersin.org

Genetic Engineering Targets for Enhanced this compound Precursor Production

| Gene Target | Strategy | Pathway | Outcome |

|---|---|---|---|

| ADS | Overexpression | This compound Biosynthesis | Increased amorpha-4,11-diene production. maxapress.comwikipedia.org |

| CYP71AV1 & CPR | Co-overexpression | This compound Biosynthesis | Enhanced conversion of amorpha-4,11-diene. maxapress.comtandfonline.com |

| HMGR | Overexpression | Mevalonate (MVA) Pathway | Increased FPP precursor supply. maxapress.combioone.org |

| DXR | Overexpression | Methylerythritol Phosphate (MEP) Pathway | Increased FPP precursor supply. maxapress.combioone.org |

| FPS | Overexpression | Terpenoid Biosynthesis | Increased FPP production. maxapress.com |

Chemical Synthesis Strategies for Artemisitene and Analogues

Total Synthesis Approaches to the Artemisitene Core Skeleton

The total synthesis of the complex tetracyclic structure of the artemisinin (B1665778) family, including this compound, represents a significant challenge in organic chemistry. The core difficulties lie in the stereocontrolled construction of the carbon framework and the installation of the chemically sensitive endoperoxide bridge.

Achieving the correct stereochemistry is paramount in the synthesis of the this compound skeleton. Researchers have employed various strategies to control the multiple stereocenters present in the molecule.

Chiral Pool Synthesis : Many successful total syntheses commence from readily available, naturally occurring chiral molecules. Early and notable syntheses utilized precursors such as (–)-isopulegol and (R)-(+)-citronellal. mdpi.comresearchgate.netresearchgate.net For example, a concise, protective-group-free synthesis of (+)-artemisinin starting from (R)-(+)-citronellal has been reported, where key steps included an enamine-mediated 1,4-addition to establish initial stereocenters. researchgate.net Similarly, (+)-isolimonene has served as a starting point for a flexible and stereoselective synthesis. researchgate.netscispace.com

Asymmetric Catalysis : More modern approaches introduce chirality using asymmetric catalysts, avoiding reliance on the chiral pool. The Cook synthesis, for instance, starts from the achiral and inexpensive cyclohexenone and introduces chirality via asymmetric catalysis, representing progress towards a potentially scalable total synthesis. researchgate.netrsc.org

These methodologies ensure the precise spatial arrangement of atoms required for the molecule's eventual structure and function. A flexible and stereoselective total synthesis of (+)-artemisinin has been described, highlighting the use of an intermolecular radical reaction on an iodolactone intermediate and a Wittig reaction on a ketone to achieve the desired stereochemistry. researchgate.netias.ac.in

Most synthetic routes, whether total or semi-synthetic, are designed to converge on a few key intermediates from which the final this compound or artemisinin structure can be assembled.

Dihydroartemisinic Acid (DHAA) : This compound is arguably the most critical intermediate in modern artemisinin synthesis. nih.gov Both biosynthetic and chemical syntheses often target DHAA as the penultimate precursor. rsc.orgnih.gov For instance, a commercial route developed by Sanofi utilizes engineered yeast to produce artemisinic acid, which is then hydrogenated to yield DHAA. nih.gov

Dihydroartemisinic Aldehyde : This aldehyde is another advanced intermediate. A novel chemoenzymatic route has been developed where amorphadiene (B190566) synthase converts an oxygenated farnesyl diphosphate (B83284) analogue directly into dihydroartemisinic aldehyde, which can then be converted to artemisinin in just four chemical steps. nih.gov

Convergent synthesis strategies, where different fragments of the molecule are prepared separately before being combined, are common. rsc.org Many approaches converge in their final steps, relying on a biomimetic strategy that involves the photooxygenation and subsequent cyclization of an advanced intermediate like DHAA to form the tetracyclic core. rsc.org

Table 1: Key Intermediates in the Synthesis of the this compound Core

| Key Intermediate | Precursor(s) | Key Transformation | Reference(s) |

|---|---|---|---|

| Dihydroartemisinic Acid (DHAA) | Artemisinic Acid | Catalytic Hydrogenation | rsc.orgnih.gov |

| Dihydroartemisinic Acid (DHAA) | Amorpha-4-11-diene | Enzymatic Oxidation & Reduction | nih.gov |

| Dihydroartemisinic Aldehyde | 12-Hydroxyfarnesyl Diphosphate | Chemoenzymatic Cyclization | nih.gov |

The construction of the 1,2,4-trioxane (B1259687) ring, the pharmacophore of the artemisinin family, is the most challenging and critical step of the synthesis. mdpi.com

Photooxidation with Singlet Oxygen : The most common and biomimetically inspired method involves the reaction of a precursor with singlet oxygen (¹O₂), typically generated photochemically using a photosensitizer like tetraphenylporphyrin (B126558) (TPP). mdpi.comnih.gov This ene reaction with precursors like dihydroartemisinic acid (DHAA) or a related enol ether generates a hydroperoxide intermediate. mdpi.comrsc.org

Acid-Catalyzed Cyclization : Following photooxidation, the hydroperoxide intermediate undergoes an acid-catalyzed cascade of reactions. This sequence involves Hock cleavage and further oxidation/cyclization steps to furnish the final tetracyclic endoperoxide structure of artemisinin. mdpi.com The mechanism is complex and can lead to byproducts, but optimization with acids like trifluoroacetic acid (TFA) has improved yields. mdpi.com

Continuous-Flow Synthesis : To improve safety, scalability, and efficiency, continuous-flow processes have been developed. rsc.org This method allows for the photochemical generation of singlet oxygen and subsequent reactions to occur in a continuous stream, avoiding the isolation of potentially unstable intermediates and offering better control over reaction conditions. This process has been shown to convert DHAA to artemisinin in significant yield without the need for intermediate purification. mdpi.comrsc.org

Ozonolysis : An alternative to singlet oxygen is the use of ozone. Some total syntheses have employed ozonolysis of specific intermediates to construct the peroxide fragment. mdpi.comnih.gov

Table 2: Methods for Peroxide Bridge Construction

| Precursor | Reagents/Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Dihydroartemisinic Acid (DHAA) | ¹O₂ (Photochemical), Acid (e.g., TFA) | Biomimetic, one-pot cascade reaction | mdpi.comnih.gov |

| Enol Ether of DHAA | ¹O₂ (Photochemical), Acid | Accesses deoxoartemisinin (B1224473) derivatives | mdpi.com |

| DHAA | ¹O₂ (in Continuous-Flow Reactor) | Improved scalability and safety, no isolation of intermediates | mdpi.comrsc.org |

Key Intermediates and Convergent Pathways

Semi-synthetic Routes Utilizing this compound as a Key Intermediate

This compound itself is a valuable starting material for creating novel derivatives. Its α,β-unsaturated lactone system provides a reactive handle for various chemical modifications that are not as readily accessible from artemisinin. A practical one-step reaction was developed to convert artemisinin into this compound without using toxic selenium-based reagents, facilitating its use as a key synthetic intermediate. nih.gov This conversion makes this compound readily available for the synthesis of new analogues, particularly those modified at the C-9 and C-16 positions. nih.govnih.govacs.orgresearchgate.net For instance, 2-arylethyliodides undergo facile radical-induced conjugate addition to the exomethylene lactone of this compound, providing a pathway to C-16 substituted analogues. nih.gov

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design of this compound and artemisinin analogues aims to improve properties such as stability, bioavailability, and potency. This is often guided by computational studies and a deep understanding of structure-activity relationships (SAR). nih.govresearchgate.netnih.gov Molecular modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), have been used to guide the synthesis of novel C-9 modified analogues. nih.govacs.org

Modifications at specific positions on the this compound/artemisinin scaffold have led to the development of important derivatives.

C-9 Position : this compound is a key intermediate for synthesizing novel C-9 modified artemisinin analogues. nih.govacs.org Studies have shown that substitution at the C-9β position can lead to enhanced biological activity. nih.govacs.org A variety of groups, including alkyl, hydroxyalkyl, and allyl groups, have been introduced at this position. researchgate.net

C-10 Position : The C-10 position of the related compound dihydroartemisinin (B1670584) is frequently modified to replace the metabolically labile acetal (B89532) linkage found in first-generation drugs like artemether (B1667619). nih.govliverpool.ac.uk This has led to the synthesis of C-10 carba analogues, which feature a more stable carbon-carbon bond. nih.govresearchgate.net Additionally, various C-10 substituted triazolyl artemisinin derivatives have been synthesized via Huisgen cycloaddition, with some showing potent activity. nih.govparahostdis.org

C-11 Position : Modifications at the C-11 position have been explored, leading to derivatives such as 11-aza-artemisinin, where the O-11 oxygen is replaced by a nitrogen atom. jocpr.comnih.gov However, some C-11 substituted derivatives have shown lower activity, suggesting that modifications at this site must be approached with care. jocpr.com

C-16 Position : The exocyclic methylene (B1212753) group (C-16) of this compound is a prime target for nucleophilic conjugate addition. This reactivity has been exploited to synthesize a range of C-16 derivatives, including monomers, dimers, trimers, and even tetramers. nih.govresearchgate.net For example, the addition of Grignard reagents to this compound has been used to create C-16 linked dimers. researchgate.net

Table 3: Overview of Site-Specific Modifications

| Position | Starting Material | Type of Modification | Synthetic Approach | Purpose | Reference(s) |

|---|---|---|---|---|---|

| C-9 | This compound/Artemisinin | β-alkylation/substitution | Enolate formation and reaction with electrophiles | Enhance potency | nih.govacs.orgresearchgate.net |

| C-10 | Dihydroartemisinin | C-C bond formation (Carba analogues) | Reaction with organometallic reagents | Improve metabolic stability | nih.govliverpool.ac.ukresearchgate.net |

| C-10 | Dihydroartemisinin | Triazole formation | Huisgen cycloaddition | Introduce new pharmacophores | nih.govparahostdis.org |

| C-11 | Artemisinin | Oxygen to Nitrogen replacement (Aza analogues) | Ring-opening/closing sequence with amines | Explore SAR | jocpr.comnih.gov |

| C-16 | this compound | Alkyl/Aryl addition, Dimer/Trimer formation | Nucleophilic conjugate addition (e.g., Grignard, radical) | Create novel, larger analogues | nih.govresearchgate.net |

Synthesis of Hybrid Molecules and Dimeric Constructs

The strategy of creating hybrid molecules involves covalently linking the artemisinin scaffold to another pharmacologically active molecule. This approach aims to create a single chemical entity with a dual mode of action or improved targeting. Dimerization, the linking of two artemisinin units, has also been extensively explored to enhance potency.

A common method for synthesizing hybrid molecules is through the use of coupling agents to form an ester or amide linkage between an artemisinin derivative and a secondary molecule. For instance, artesunate (B1665782), a semisynthetic derivative of artemisinin, is often used as a starting material. Its carboxylic acid group can be activated and coupled with various molecules. One approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. nih.gov This method has been successfully employed to synthesize hybrids of artesunate with phytochemicals like eugenol (B1671780) and tyrosol. nih.gov Similarly, the DCC/N-hydroxybenzotriazole (HOBt) method has been used to create artemisinin-triazene hybrids, which are designed to target the iron metabolism of cancer cells. Current time information in Bangalore, IN.

Another widely used coupling system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of DMAP. This has been utilized to create a library of artesunate-quinoline hybrids. acs.org The synthesis of artemisinin-estrogen hybrids also employs EDC and DMAP for the initial coupling step. nih.gov

Dimeric constructs of artemisinin have been synthesized using various linkers and chemistries. One strategy involves the reaction of dihydroartemisinin (DHA) with a linker containing two functional groups. Methodologies such as EDCI coupling, click chemistry, and Mitsunobu reactions have been optimized to covalently dimerize artemisinin molecules in a controlled manner. researchgate.net This allows for systematic studies on how the linker length and polarity, as well as the number of peroxide bridges, impact antimalarial activity. researchgate.net pH-responsive dimers have also been developed. For example, an artemisinin dimer was first epoxidized with meta-chloroperbenzoic acid (mCPBA), followed by an epoxide-opening reaction with a piperazine (B1678402) linker to yield piperazine conjugates. nih.gov The dimerization technique is seen as a promising strategy for drug discovery, as it can lead to novel compounds with improved pharmacological properties compared to the parent monomer. ijper.org Research has shown that some artemisinin dimers exhibit significantly increased activity over monomeric forms. researchgate.net

Table 1: Examples of Synthesized Artemisinin Hybrid Molecules and Dimers

| Compound Type | Artemisinin Derivative | Partner Molecule/Linker | Synthesis Method Highlight | Reference |

|---|---|---|---|---|

| Hybrid | Artesunate | Quinolines | EDCI, DMAP mediated condensation | acs.org |

| Hybrid | Artesunate | Thymoquinone Derivatives | Condensation reaction | acs.org |

| Hybrid | Deoxoartemisinin | Cholic Acid Derivative | Conjugation | acs.org |

| Hybrid | Artesunate | Tyrosol | Stereocontrolled conjugation | unomaha.edu |

| Hybrid | Artesunate | Camptothecin | Condensation reaction | unomaha.edu |

| Hybrid | Artemisinin | Triazene Scaffold | DCC/HOBt coupling | Current time information in Bangalore, IN. |

| Dimer | Artemisinin | Piperazine Conjugates | Epoxidation followed by epoxide-opening | nih.gov |

| Dimer | Artesunate | Glycerol Monocaprylate | Esterification | ijper.org |

| Dimer | Dihydroartemisinin | Various | EDCI coupling, Click chemistry, Mitsunobu | researchgate.net |

Exploration of Related Peroxide Scaffolds (e.g., 1,2,4-Trioxolanes, Tetraoxanes)

The success of artemisinin spurred research into entirely synthetic peroxide-containing compounds, aiming to create simpler, more stable, and cost-effective analogues that retain the pharmacophoric endoperoxide bridge. rsc.org Among the most promising classes are the 1,2,4-trioxolanes (ozonides) and 1,2,4,5-tetraoxanes. researchgate.net

1,2,4-Trioxolanes (Ozonides)

1,2,4-Trioxolanes, also known as ozonides, have emerged as a significant class of synthetic antimalarials. nih.gov The clinical candidate arterolane (B1665781) (OZ277) is a notable example. acs.orgresearchgate.net The synthesis of these compounds often involves ozonolysis reactions. A key method is the Griesbaum coozonolysis, which involves the reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone. mdpi.com For example, peroxides can be prepared by the ozonolysis of 2-adamantanone (B1666556) O-methyl oxime in the presence of substituted cyclohexanones. researchgate.net This method allows for the creation of a variety of analogues, as the 1,2,4-trioxolane (B1211807) ring is stable enough to permit further chemical modifications on its substituents. researchgate.net

Another synthetic route involves the peroxidation of 1,5-diketones with hydrogen peroxide, catalyzed by tin(IV) chloride (SnCl4), to yield bridged 1,2,4-trioxolanes. mdpi.com The synthesis of spiro and dispiro-1,2,4-trioxolanes has also been extensively explored, leading to the identification of potent achiral candidates, which simplifies production. nih.gov

1,2,4,5-Tetraoxanes

The 1,2,4,5-tetraoxanes are another class of synthetic peroxides that have shown significant antimalarial activity and often possess greater chemical stability than trioxanes. rsc.org A primary and widely used method for their synthesis is the peroxidation of ketones. rsc.org This typically involves the acid-catalyzed cyclocondensation of a ketone with hydrogen peroxide. The reaction proceeds through a gem-dihydroperoxide intermediate, which then undergoes cyclocondensation in the presence of a strong acid like sulfuric acid to yield the symmetrical tetraoxane. rsc.org

Dispiro-1,2,4,5-tetraoxanes have been a particular focus of research. For instance, a series of alkyl-substituted 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecanes were synthesized by the peroxidation of the corresponding cyclohexanone (B45756) derivatives. unomaha.edu An alternative synthesis involves the ozonolysis of cyclohexanone methyl oximes. unomaha.edu More complex tetraoxanes, such as tetraoxane-phenol conjugates, have been synthesized and further modified to create Mannich bases, demonstrating the scaffold's tolerance to subsequent chemical transformations. ijper.org The design of orally active dispiro-1,2,4,5-tetraoxanes has been achieved through the acid-catalyzed cyclocondensation of bis(hydroperoxides) with ketones. rsc.org

The exploration of these synthetic peroxide scaffolds represents a crucial evolution from the natural product lead, offering a pathway to new-generation antimalarials with potentially superior drug-like properties. nih.gov

Table 2: Key Synthetic Peroxide Scaffolds and Synthesis Methods

| Peroxide Scaffold | Common Name | Key Synthesis Method(s) | Example Compound(s) | Reference |

|---|---|---|---|---|

| 1,2,4-Trioxane | Trioxane (B8601419) | Semisynthesis from Artemisinin | Artesunate, Dihydroartemisinin | researchgate.net |

| 1,2,4-Trioxolane | Ozonide | Griesbaum coozonolysis; SnCl4-catalyzed peroxidation of 1,5-diketones | Arterolane (OZ277), OZ439 | acs.orgresearchgate.netmdpi.com |

| 1,2,4,5-Tetraoxane | Tetraoxane | Acid-catalyzed peroxidation of ketones; Ozonolysis of cyclohexanone methyl oximes | RKA182, Dispiro-1,2,4,5-tetraoxanes | unomaha.edursc.orgresearchgate.net |

Molecular and Cellular Mechanisms of Artemisitene Bioactivity

Biochemical Bioactivation Pathways

The activation of the artemisitene molecule is a critical prerequisite for its cytotoxic effects. This process is not spontaneous but is catalyzed by specific intracellular components, transforming the relatively stable parent compound into highly reactive intermediates.

The prevailing mechanism for this compound's bioactivation involves the reductive cleavage of its endoperoxide bridge, a reaction catalyzed by reduced transition metals, most notably ferrous iron (Fe²⁺). mdpi.comnih.govacs.org In the context of malaria, the parasite's food vacuole is an iron-rich environment due to the extensive digestion of host hemoglobin, which releases large quantities of heme and free Fe²⁺. nih.govnih.govcornell.edu This abundance of intracellular iron is believed to be the reason for the compound's selective toxicity toward the parasite. mdpi.comcornell.edu

The activation process is initiated when Fe²⁺ donates an electron to one of the peroxide oxygens, leading to the scission of the weak O-O bond. mdpi.comresearchgate.net This reductive scission model proposes that the interaction with ferrous heme or non-heme iron sources is the trigger for generating toxic activated oxygen species. mdpi.com While heme, with its iron center, is a primary activator, free ferrous iron can also initiate this cleavage. cornell.edunih.govmdpi.com Studies have shown that the protein-bound heme in hemoglobin reacts with artemisinin (B1665778) much more rapidly than free heme, suggesting hemoglobin itself could be a primary target for activation. nih.gov This iron-dependent activation is crucial, as derivatives lacking the endoperoxide bridge are biologically inactive. nih.govplos.org

The iron-mediated cleavage of the endoperoxide bridge is a pivotal event that unleashes a torrent of highly reactive molecules. The initial bond scission produces an oxygen-centered radical. mdpi.comnih.gov This primary radical is unstable and rapidly undergoes intramolecular rearrangement, including a 1,5-hydrogen shift, to form more stable secondary or primary carbon-centered radicals. mdpi.comnih.govpnas.orgnih.gov The formation of these specific carbon-centered radicals has been demonstrated using techniques like electron paramagnetic resonance (EPR) spin trapping. mdpi.com

These carbon-centered radicals are potent alkylating agents that can covalently modify a wide range of biological macromolecules, including proteins and heme. mdpi.compnas.org In addition to these radicals, the activation cascade also generates various reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂). nih.govnih.govfrontiersin.org This burst of ROS and radical species creates a state of intense intracellular oxidative stress, overwhelming the cell's antioxidant defenses and causing widespread, indiscriminate damage to vital cellular components, ultimately leading to cell death. nih.govnih.govfrontiersin.org

Transition Metal-Mediated Peroxide Cleavage (e.g., Iron/Heme Activation)

Identification of Molecular Targets through Chemical Proteomics and Activity-Based Probes

To decipher the complex mechanism of action of this compound, researchers have employed advanced chemical biology techniques. Unbiased chemical proteomics, utilizing activity-based protein profiling (ABPP), has been particularly insightful. pnas.orgrsc.org This strategy uses specially designed this compound-based probes, typically featuring an alkyne or azide (B81097) tag for "click chemistry," to covalently label and subsequently identify the drug's cellular targets in situ. pnas.orgnih.govh1.co These studies have revealed that this compound does not act on a single target but is rather promiscuous, alkylating a broad spectrum of proteins and disrupting multiple essential cellular pathways simultaneously. nih.govpnas.orgh1.copnas.org

The carbon-centered radicals generated from activated this compound readily form covalent adducts with parasite proteins, leading to their inactivation. nih.govpnas.org Among the numerous proteins identified, two have been extensively studied as key targets: the Plasmodium falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), known as PfATP6, and the Translationally Controlled Tumor Protein (TCTP).

PfATP6: This protein is a crucial calcium pump for the parasite. wustl.edunih.gov Artemisinin has been shown to inhibit PfATP6 in a manner dependent on iron activation. wustl.edumdpi.com The structural similarity between artemisinins and thapsigargin, a specific SERCA inhibitor, first suggested PfATP6 as a potential target. wustl.edu Chemical proteomics and labeling experiments have confirmed that artemisinin derivatives directly bind to and alkylate PfATP6. nih.govbiorxiv.org Inhibition of this essential calcium pump disrupts calcium homeostasis, a fatal event for the parasite. nih.gov

TCTP: PfTCTP is another validated target of artemisinin. wustl.edunih.gov Heme-dependent covalent alkylation of PfTCTP has been demonstrated both in vitro and in vivo. researchgate.net Mass spectrometry and bioorthogonal "capture-and-release" strategies have identified that artemisinin binds to functionally important regions of TCTP, potentially impairing its activity. nih.govresearchgate.net

Proteomic profiling has consistently identified proteins involved in two critical metabolic pathways as major targets of this compound: glycolysis and hemoglobin metabolism. pnas.orgh1.co

Glycolytic Enzymes: The malaria parasite relies heavily on glycolysis for its energy supply. biorxiv.orgresearchgate.net Studies have shown that this compound treatment inhibits the parasite's glycolytic activity, leading to a reduction in lactate (B86563) production. researchgate.net Chemical proteomics has identified several key glycolytic enzymes that are alkylated by this compound probes, including aldolase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), phosphoglycerate kinase, and pyruvate (B1213749) kinase. pnas.org By targeting multiple points in this essential energy-producing pathway, this compound effectively starves the parasite.

Hemoglobin Metabolism: During its blood stage, the parasite digests vast amounts of host hemoglobin for amino acids. nih.govcornell.edu This process releases toxic heme, which the parasite detoxifies by polymerizing it into inert hemozoin crystals. nih.gov Artemisinin has been shown to disrupt this pathway in multiple ways. It inhibits the proteolytic activity in the parasite's digestive vacuole, causing an accumulation of undigested hemoglobin. nih.gov Furthermore, artemisinin directly inhibits the heme polymerization process and can even cause the breakdown of existing hemozoin. nih.govnih.gov The alkylating radicals generated from this compound also form adducts with heme itself, preventing its sequestration into hemozoin. nih.gov

The massive oxidative insult delivered by activated this compound places immense pressure on the parasite's antioxidant systems. nih.govpnas.org The parasite possesses redox defense mechanisms, including enzymes like superoxide dismutase, glutathione (B108866) reductase, and thioredoxin reductase, to manage oxidative stress. Proteomic studies have revealed that this compound probes covalently modify several proteins involved in these antioxidant defense pathways. pnas.orgh1.copnas.org By directly targeting and inhibiting the very systems designed to protect against oxidative damage, this compound creates a vicious cycle. It not only generates a huge burden of ROS and other radicals but also cripples the parasite's ability to neutralize them, leading to catastrophic and irreversible cellular damage.

Data Tables

Table 1: Selected Protein Targets of this compound Identified by Chemical Proteomics

This table summarizes some of the key cellular proteins that have been identified as targets for covalent modification by activated this compound, categorized by their primary biological function.

| Functional Pathway | Protein Target | Organism/System | Significance of Targeting | Reference(s) |

| Calcium Homeostasis | PfATP6 (SERCA) | Plasmodium falciparum | Disruption of cellular calcium regulation. | wustl.edunih.govbiorxiv.org |

| Protein Regulation | TCTP | Plasmodium falciparum | Impairment of a protein with roles in growth and stress response. | wustl.edunih.govresearchgate.net |

| Glycolysis | Aldolase | Plasmodium falciparum | Inhibition of a key step in the central energy pathway. | pnas.org |

| Glycolysis | GAPDH | Plasmodium falciparum | Blockade of ATP and NADH production. | pnas.org |

| Glycolysis | Pyruvate Kinase | Plasmodium falciparum | Disruption of the final, rate-limiting step of glycolysis. | pnas.org |

| Heme Detoxification | Heme | Plasmodium falciparum | Prevention of toxic heme polymerization into hemozoin. | nih.govnih.gov |

| Redox Defense | Thioredoxin Reductase | Plasmodium falciparum | Compromising the cell's ability to manage oxidative stress. | nih.govpnas.org |

| Protein Synthesis | Elongation factor 2 | Plasmodium falciparum | Halting the production of new proteins. | pnas.orgh1.co |

| Protein Folding | HSP90 | Macrophages, Cancer Cells | Affecting protein stability and signaling pathways. | rsc.org |

Table 2: Compound Names Mentioned in Article

| Compound Name | Class/Type |

|---|---|

| This compound / Artemisinin | Sesquiterpene lactone, Endoperoxide |

| Dihydroartemisinin (B1670584) (DHA) | Semisynthetic artemisinin derivative |

| Artesunate (B1665782) | Semisynthetic artemisinin derivative |

| Arteether | Semisynthetic artemisinin derivative |

| Thapsigargin | Sesquiterpene lactone, SERCA inhibitor |

| Deoxyartemisinin | Inactive artemisinin analog (lacks endoperoxide) |

| Heme | Iron-containing porphyrin |

| Hemozoin | Insoluble heme polymer |

| Hydrogen Peroxide | Reactive oxygen species |

| Superoxide | Reactive oxygen species |

| Glutathione | Antioxidant peptide |

| Dithiothreitol | Reducing agent, ROS scavenger |

| Alpha-tocopherol | Antioxidant, ROS scavenger |

Modulation of Glycolytic Enzymes and Hemoglobin Metabolism

Interactions with Intracellular Organelles (e.g., Mitochondria and Membrane Systems)

This compound and its related compounds, collectively known as artemisinins, exhibit significant interactions with intracellular organelles, particularly mitochondria and various membrane systems. These interactions are crucial to their biological effects, including their well-documented anti-malarial and emerging anti-cancer properties.

The primary mode of action of artemisinins involves the generation of reactive oxygen species (ROS). frontiersin.org This process is often initiated by the cleavage of the endoperoxide bridge within the artemisinin structure, a reaction that can be catalyzed by heme and other iron-containing molecules within the cell. microbialcell.com The generated ROS can then inflict widespread, non-specific damage to cellular components. microbialcell.com

Mitochondria are a key target of artemisinin and its derivatives. microbialcell.complos.org Studies have shown that these compounds can directly interact with mitochondria, leading to a depolarization of the mitochondrial membrane potential (ΔΨm). frontiersin.orgplos.orgnih.gov This disruption of mitochondrial function is a critical step in initiating cell death pathways. plos.orgthno.org Interestingly, the sensitivity of mitochondria to artemisinins appears to vary between different organisms. For instance, mitochondria from malaria parasites and yeast are highly susceptible to the depolarizing effects of artemisinins, whereas mammalian mitochondria are comparatively resistant. microbialcell.com Specifically, concentrations as low as 0.1 μM and 1 μM of artemisinin can damage malarial and yeast mitochondria, respectively, while even 100 μM has little effect on mammalian mitochondria. microbialcell.com This differential sensitivity may be linked to specific components within the mitochondrial membrane that can activate the artemisinin molecule. microbialcell.com In some cases, the interaction with the mitochondrial electron transport chain is thought to stimulate the activation of artemisinin, leading to localized ROS production and subsequent mitochondrial damage. plos.org

Beyond the mitochondria, artemisinins can also interact with other cellular membranes. Due to their poor solubility in water, these compounds tend to distribute preferentially into all cellular membranes. microbialcell.com In the context of malaria, there is evidence that artemisinin can directly affect the plasma membrane of the parasite, causing depolarization. microbialcell.com This suggests the presence of activating factors within the parasite's plasma membrane. microbialcell.com In cancer cells, the interaction with membranes is also linked to the induction of ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides on cellular membranes. worldscientific.com

Furthermore, exposure to artemisinin derivatives can lead to dramatic structural alterations in mitochondria. In dormant Plasmodium parasites exposed to dihydroartemisinin, mitochondria were observed to be significantly enlarged and showed restructured associations with the nucleus. malariaworld.org These changes are consistent with cellular stress from ROS and may represent a survival response involving mitochondrial retrograde signaling to the nucleus. malariaworld.org

The interaction of artemisinin with intracellular organelles is a complex process that is central to its bioactivity. The generation of ROS, depolarization of the mitochondrial membrane, and interactions with other cellular membranes collectively contribute to the compound's therapeutic effects.

Elucidation of Downstream Signaling Pathway Modulation

This compound and its derivatives modulate a complex network of downstream signaling pathways, ultimately influencing critical cellular processes such as proliferation, apoptosis (programmed cell death), and cell cycle progression. The modulation of these pathways is a key component of their therapeutic potential, particularly in the context of cancer treatment.

A prominent target of artemisinin and its derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway . frontiersin.orgspandidos-publications.comoup.com This pathway plays a crucial role in inflammation, cell survival, and proliferation. Artemisinins have been shown to inhibit the NF-κB pathway, which in turn can lead to a decrease in the expression of downstream target genes involved in these processes. frontiersin.orgoup.com For example, in breast cancer cells, this compound (ATT) has been found to induce apoptosis by regulating the TNFR1/NF-κB/NEDD4 pathway. nih.gov Specifically, ATT targets Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), and knockdown of FDFT1 leads to an increase in NEDD4 expression and apoptosis by regulating the TNFR1/NF-κB pathway. nih.gov Furthermore, studies have shown that artemisinin derivatives can suppress the cell cycle-related NF-κB signaling pathway in epithelial ovarian cancer cells. oup.com

The PI3K/Akt/mTOR pathway , another critical regulator of cell growth, proliferation, and survival, is also significantly affected by artemisinins. frontiersin.orgspandidos-publications.comresearchgate.net Inhibition of this pathway is a frequently observed mechanism of action for the anti-cancer effects of these compounds. researchgate.net Artemisinin has been shown to inhibit the migration and invasion of uveal melanoma cells by suppressing the PI3K/Akt/mTOR signaling pathway. researchgate.net This inhibition can lead to decreased cell proliferation and the induction of apoptosis. researchgate.net Dihydroartemisinin (DHA) has also been noted to promote cancer cell ferroptosis by downregulating the AMPK/mTOR/p70S6k signaling pathway. worldscientific.com

Artemisinins also exert their effects by modulating mitogen-activated protein kinase (MAPK) pathways , including the ERK, JNK, and p38 MAPK pathways. frontiersin.orgspandidos-publications.com These pathways are involved in a wide array of cellular responses, including proliferation, differentiation, and apoptosis. For instance, artemisinin has been found to inhibit the proliferation of gallbladder cancer cells by suppressing the activation of the ERK1/2 signaling pathway. spandidos-publications.com Conversely, in the context of ischemic stroke, artemisinin has shown a neuroprotective effect by activating the ERK1/2/CREB/BCL-2 signaling pathway, highlighting the context-dependent nature of its pathway modulation. ijbs.com

The induction of apoptosis is a cornerstone of the anti-cancer activity of artemisinins, and this is achieved through the modulation of several key signaling molecules. spandidos-publications.commdpi.comptbioch.edu.pl A common mechanism is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. spandidos-publications.comptbioch.edu.pl This, in turn, activates a cascade of caspases, such as caspase-3, which are the executioners of apoptosis. spandidos-publications.comptbioch.edu.plwjgnet.com Artemisinin has been shown to up-regulate the expression of pro-apoptotic proteins like Bax, Bak, Bad, and Bim, while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. ptbioch.edu.pl In some cancer cell lines, the induction of apoptosis by artemisinin is dependent on the p53 tumor suppressor protein. mdpi.com

Finally, artemisinins can induce cell cycle arrest , preventing cancer cells from proliferating. oup.comspandidos-publications.comptbioch.edu.pl This is often achieved by altering the expression of key cell cycle regulatory proteins. For example, artemisinin can induce a G1-phase arrest by upregulating the expression of p16 and downregulating CDK4 and cyclin D1. spandidos-publications.com In other cancer cell types, such as Ishikawa endometrial cancer cells and human breast cancer cells, artemisinin has been shown to disrupt the transcriptional signaling of NF-κB and E2F1, respectively, leading to the downregulation of G1-acting cyclins and cyclin-dependent kinases (CDKs) like CDK2 and CDK4, resulting in a G1 cell cycle arrest. nih.gov In epithelial ovarian cancer cells, artemisinin derivatives have been observed to cause a G2/M cell cycle arrest. oup.com

The following table summarizes the effects of Artemisinin and its derivatives on various signaling pathways and the resulting cellular outcomes based on published research findings.

| Compound | Cell Line/Model | Pathway Modulated | Cellular Outcome |

| This compound (ATT) | Breast Cancer Cells | TNFR1/NF-κB/NEDD4 | Apoptosis Induction |

| Artemisinin | Gallbladder Cancer Cells | ERK1/2 | Proliferation Inhibition, G1-Phase Arrest |

| Artemisinin | A-253 Salivary Gland Tumor Cells | ROS-mediated mitochondrial pathway | Apoptosis Induction, G0/G1 Arrest |

| Artemisinin | Ishikawa Endometrial Cancer Cells | NF-κB, CDK4 | G1 Cell Cycle Arrest |

| Artemisinin | PC12 cells, MCAO mice | ERK1/2/CREB/BCL-2 | Neuroprotection, Apoptosis Inhibition |

| Dihydroartemisinin (DHA) | Cancer Cells | AMPK/mTOR/p70S6k | Ferroptosis Promotion |

| Artemisinin Derivatives (ART, DHA) | Epithelial Ovarian Cancer Cells | NF-κB | G2/M Cell Cycle Arrest, Growth Inhibition |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Artemisitene Analogues

Computational Chemistry Methodologies in SAR/QSAR Development

A suite of powerful computational tools is employed to construct robust and predictive SAR and QSAR models for artemisitene analogues. These methods allow for the in-silico evaluation of molecular properties, saving significant time and resources compared to traditional synthetic and screening approaches. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate a wide range of molecular descriptors that are crucial for QSAR modeling. mdpi.commdpi.com

For instance, studies have utilized the Hartree-Fock method with the 6-31G** basis set to compute molecular properties for artemisinin (B1665778) and its derivatives. mdpi.comnih.gov These calculations help in determining the most stable conformations of the compounds and in deriving descriptors related to their electronic character. mdpi.com Similarly, DFT methods have been employed to calculate properties for artemisinin derivatives to assess their cytotoxic activity against cancer cell lines. mdpi.com

Key Research Findings:

Hartree-Fock (HF) calculations combined with the 6-31G** basis set have been successfully applied to model the geometry of the essential 1,2,13-trioxane endoperoxide ring in artemisinin. mdpi.com

DFT calculations have been used to determine significant molecular descriptors like ALOGPS_logP, Mor29m, IC5, and GAP energy, which correlate with the anticancer activity of artemisinin derivatives. mdpi.com

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov In the case of this compound analogues, heme is often considered a primary biological target. mdpi.comresearchgate.net Docking studies are instrumental in visualizing and quantifying the interactions between the this compound derivatives and the receptor's binding site. nih.govmaxwellsci.com

These simulations can generate "bioactive" conformations of the analogues, providing critical insights into the mechanism of action. nih.gov The binding affinities calculated from docking studies can be correlated with experimental biological activities to validate the proposed binding modes. iiarjournals.org

Key Research Findings:

Molecular docking simulations suggest that artemisinin and its derivatives approach the heme molecule with the endoperoxide linkage (O1 and O2) oriented towards the central iron atom. maxwellsci.comairitilibrary.com

The binding of artemisinin derivatives to vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) has been investigated using molecular docking, indicating a potential anti-angiogenic mechanism. iiarjournals.org

While PfATP6 is a proposed target for artemisinins, some docking studies have found no direct correlation between the predicted binding affinities and in vitro antimalarial activity, suggesting a more complex mechanism of action. nih.gov

Analysis of Molecular Electrostatic Potentials (MEPs) and Frontier Orbitals

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. mdpi.com MEP maps highlight regions of positive and negative electrostatic potential, which are crucial for identifying sites of electrophilic and nucleophilic attack, respectively. This information is vital for understanding ligand-receptor interactions. mdpi.comresearchgate.net

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO can be correlated with the molecule's stability and its propensity to engage in chemical reactions. researchgate.net

Key Research Findings:

MEP maps have been used to investigate the interaction between artemisinin derivatives and the heme receptor, helping to understand the structure-activity correlation. mdpi.comresearchgate.net

Analysis of HOMO and LUMO energies helps in correlating the molecular structure with biological activity. researchgate.net

Chemoinformatics and Statistical Modeling Techniques

Chemoinformatics and statistical modeling are essential for transforming the vast amount of data generated from computational chemistry into predictive QSAR models. These techniques help in identifying the most relevant molecular descriptors and establishing a mathematical relationship between these descriptors and the biological activity of the compounds.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The molecules are aligned based on a common scaffold, and the interaction energies with a probe atom are calculated at various grid points surrounding the molecules. The resulting fields are then analyzed using partial least squares (PLS) to build a predictive model. nih.govnih.gov

CoMFA studies on this compound analogues have provided valuable insights into the structural requirements for enhanced activity. nih.govnih.gov The contour maps generated from CoMFA models visually represent regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. biorxiv.org

Key Research Findings:

CoMFA models have been successfully developed for artemisinin analogues, demonstrating good predictive ability for their antimalarial and antileishmanial activities. nih.govnih.gov

Studies have shown that substitution at the C-9β position of the artemisinin scaffold can improve activity against both malaria and leishmaniasis. nih.gov

CoMFA models based on different conformational hypotheses (e.g., X-ray structure vs. docked conformation) have been explored to enhance predictive power. nih.gov

| CoMFA Model Statistics | |

| Parameter | Value |

| q² (cross-validated r²) | 0.721 |

| r² (non-cross-validated) | 0.834 |

| F value | 222.982 |

| Standard Error of Estimate (SEE) | 0.292 |

| Data derived from a CoMFA analysis of 88 artemisinin derivatives using the QuantitativePBA alignment method. biorxiv.org |

Hologram Quantitative Structure-Activity Relationship (HQSAR)

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment, a significant advantage over 3D methods like CoMFA. nih.govbiorxiv.org HQSAR generates a molecular hologram, which is a fingerprint representation of all possible molecular fragments. These fragments are then correlated with biological activity using PLS analysis. nih.gov

HQSAR has been successfully applied to this compound analogues, often in conjunction with CoMFA, to develop robust and predictive QSAR models. researchgate.netnih.gov This method is particularly useful for rapidly generating high-quality QSAR models and identifying key substructural features responsible for activity. biorxiv.org

Key Research Findings:

HQSAR models have been developed for large datasets of artemisinin analogues, exhibiting excellent statistical quality and predictive ability. nih.gov

The technique has been used to identify molecular fingerprints relevant to the antimalarial activity of artemisinin derivatives. biorxiv.org

Comparative studies have shown that both HQSAR and CoMFA can produce statistically significant and predictive models, with the choice of method sometimes depending on the specific dataset and research question. nih.gov

| QSAR Model Comparison | ||||

| Model | q² | r² | ONC | Predictive r² |

| CoMSIA | 0.567 | 0.968 | 5 | 0.991 |

| CoMFA | 0.547 | 0.980 | 7 | 0.787 |

| topomer CoMFA | 0.559 | 0.921 | 7 | 0.819 |

| HQSAR | 0.527 | 0.921 | 6 | 0.743 |

| Statistical values from a QSAR study on artemisinin derivatives against A549 non-small-cell lung adenocarcinoma cells. nih.govresearchgate.net |

Principal Component Analysis (PCA) and Partial Least Squares (PLS) Regression

In the realm of medicinal chemistry, deciphering the complex, multidimensional relationship between a molecule's structural features and its biological activity is a primary challenge. For this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools. To handle the large number of molecular descriptors generated for each analogue, researchers frequently employ multivariate analysis methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. nih.govresearchgate.net

PCA is a powerful exploratory data analysis technique used to reduce the dimensionality of large datasets. nih.gov In QSAR studies of artemisinin derivatives, PCA helps to identify the most significant molecular descriptors that are highly correlated with biological activity, while discarding redundant or irrelevant variables. nih.govunicamp.br For instance, studies have used PCA to select descriptors such as hydration energy (HE), charge on specific atoms (e.g., O11), and certain torsion angles as being most influential for antimalarial activity. nih.govnih.gov By plotting the principal components (PCs), researchers can visualize the distribution of compounds, often revealing natural clusters of more potent and less potent analogues. nih.govunicamp.br For example, one study found that the first three principal components could account for 91.79% of the original information, effectively separating the molecules into distinct regions based on their activity. unicamp.br

Following descriptor selection via PCA, PLS regression is commonly used to build a predictive QSAR model. nih.govresearchgate.net PLS is a regression method that is particularly well-suited for cases where the number of predictor variables is large, and there is a high degree of correlation among them. unicamp.brnih.gov Several studies have successfully developed robust PLS models for artemisinin analogues. nih.govunicamp.brbiochempress.com These models establish a mathematical correlation between the selected descriptors and the observed biological activity (e.g., IC50 values). nih.govresearchgate.net A successful PLS model not only possesses statistical significance, indicated by high R² (correlation coefficient) and Q² (cross-validated correlation coefficient) values, but also demonstrates predictive power for new, untested compounds. nih.govacs.org For example, a PLS model for mefloquine-resistant P. falciparum explained 89.55% of the total variance with high R² (0.92) and Q² (0.83) values, identifying descriptors like LUMO+1 energy and specific atomic charges as critical. nih.govunicamp.br These predictive models are invaluable for rationally designing and prioritizing new this compound analogues with potentially superior activity for future synthesis and testing. nih.govbiochempress.com

Elucidation of Structural Motifs Critical for Biological Activity

Importance of the Endoperoxide Bridge Integrity

The most crucial structural feature of the artemisinin family, including this compound, is the 1,2,4-trioxane (B1259687) ring containing an endoperoxide bridge. mdpi.comrsc.orgijasbt.org This moiety is widely accepted as the essential pharmacophore responsible for the compound's biological activity. mdpi.comgu.semdpi.com The prevailing mechanism of action involves the cleavage of this endoperoxide bond, a process thought to be triggered by intracellular iron (II), particularly the ferrous iron in heme, which is abundant in malaria parasites. mdpi.comresearchgate.netjocpr.com This cleavage generates highly reactive oxygen- and carbon-centered radicals that are cytotoxic to the parasite. researchgate.netresearchgate.net These radicals are believed to alkylate and damage a multitude of vital parasite biomolecules, including proteins and heme, leading to parasite death. researchgate.net

The absolute necessity of the endoperoxide bridge is unequivocally demonstrated by the biological inactivity of its analogues that lack this feature. For example, deoxyartemisinin, an analogue where the peroxide bridge is replaced by a single ether linkage, is biologically inert or significantly less active. asm.org This underscores that the radical-generating capacity of the endoperoxide bridge is fundamental to the molecule's mechanism of action.

Stereochemical Influence on Activity Profiles

Chirality and stereochemistry play a profound role in the biological activity of many natural products, and this compound analogues are no exception. The specific three-dimensional arrangement of atoms can significantly influence how the molecule interacts with its biological targets.

Studies on C-10 carba analogues of artemisinin have provided compelling evidence of stereochemistry's impact. These analogues exist as two isomers (10α and 10β), and separating them has revealed significant differences in their antimalarial potency. scinews.uz One study found that for analogues with a large substituent at the C-10 position, the major isomer with an R configuration was significantly more active than the minor isomer with an S configuration. scinews.uznih.gov This suggests that the orientation of the substituent at C-10 can interfere with the molecule's ability to interact with its target, possibly by sterically hindering the crucial endoperoxide bridge. scinews.uz However, when the substituent at C-10 was small, both isomers showed similar potency, indicating that the size of the substituent is a critical factor in this stereospecific effect. scinews.uz These findings highlight that even subtle changes in stereochemistry can dramatically alter the activity profile, providing crucial guidance for the design of new derivatives. asm.orgscinews.uz

Impact of Substituent Effects on Bioactivity

Beyond the core scaffold, the nature and position of various substituents on the this compound molecule are critical determinants of its bioactivity, solubility, and stability. Structure-activity relationship (SAR) studies have extensively explored modifications at various positions to enhance therapeutic properties.

Modifications at the C-10 position of the related compound dihydroartemisinin (B1670584) have led to some of the most successful first-generation derivatives, such as artemether (B1667619) and artesunate (B1665782), which show improved solubility and efficacy. mdpi.com The introduction of different substituents can have varied effects. For example, SAR studies on C-9 modified analogues have shown that C-9β substituted compounds generally exhibit higher antimalarial and antileishmanial activities compared to their C-9α counterparts. researchgate.net Furthermore, introducing a methyl group at the C-3 position was found to be effective, possibly by stabilizing a radical intermediate formed during endoperoxide cleavage. rsc.org

Conversely, some substitutions can be detrimental to activity. Introducing substituents on the α-face of the molecule is generally avoided as it can disrupt the mechanism of action. rsc.org Similarly, certain C-11 substituted derivatives have shown lower antimalarial activity. jocpr.com The electronic properties of substituents also play a role; however, the relationship is not always straightforward. For instance, while an electron-withdrawing p-nitro group on a C-10 piperazine (B1678402) substituent substantially decreased activity, a p-trifluoromethyl group at the same position resulted in a potent analogue, indicating that factors beyond simple pKa effects are at play.

The data from these extensive SAR studies are compiled to guide the rational design of future drugs. For instance, QSAR models have identified the charge on the O11 oxygen atom and hydration energy as significant descriptors, indicating that substituents influencing these properties could modulate bioactivity. nih.govmdpi.comdntb.gov.ua

Advanced Analytical Methodologies for Artemisitene Research

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the analysis and purification of Artemisitene from complex matrices like plant extracts. Various techniques are employed, each with specific advantages for analytical or preparative purposes.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, RI, ELSD)

High-Performance Liquid Chromatography (HPLC) is a prevalent method for the quantitative analysis of this compound. mmv.org Due to the compound's lack of a strong chromophore, its detection can be challenging, necessitating the use of various detector types. nih.gov

Ultraviolet (UV) Detection: Despite initial beliefs that this compound could not be analyzed by HPLC with UV detection due to poor UV absorption, methods have been successfully developed. nih.govmmv.org Analysis is typically performed at low wavelengths, such as 192 nm or 210-216 nm. mmv.orgnih.gov This method has been validated for quantifying underivatized this compound and its precursors, proving to be accurate, precise, and reproducible. nih.gov A comparison with other detection methods revealed that UV detection offers better accuracy and limits of quantification than Evaporative Light Scattering Detection (ELSD). mmv.org However, the low UV absorbance can make it difficult to distinguish the this compound peak from background noise in complex extracts, and it may not separate this compound from co-eluting impurities like deoxyartemisinin, potentially leading to overestimation. mmv.org